4-Fluoro-3-isopropoxybenzoic acid
Description
4-Fluoro-3-isopropoxybenzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the para position and an isopropoxy group at the meta position relative to the carboxylic acid moiety. Its applications likely include roles as a pharmaceutical intermediate or fine chemical, given its structural resemblance to bioactive molecules .
Properties
IUPAC Name |
4-fluoro-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHETVLCLIWNJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-isopropoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom or the isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives .
Scientific Research Applications
4-Fluoro-3-isopropoxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological pathways and as a tool for investigating enzyme functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzoic acid backbone critically influence properties such as solubility, lipophilicity, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Observations:
Isopropoxy (-OCH(CH₃)₂) and methoxy (-OCH₃) groups are electron-donating, increasing ring reactivity compared to alkyl or hydroxyl substituents .
Lipophilicity and Solubility :
- The isopropoxy group in this compound likely increases lipophilicity compared to 4-Fluoro-3-hydroxybenzoic acid, which has a polar -OH group .
- Ester derivatives (e.g., methyl ester) exhibit higher lipid solubility, making them more suitable for drug delivery .
Commercial Viability :
- 4-Methoxy-3-isopropylbenzoic acid remains commercially available, suggesting better stability or broader applications than its discontinued fluoro-isopropoxy analog .
Biological Activity
4-Fluoro-3-isopropoxybenzoic acid (CAS Number: 2404733-89-5) is an organic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzoic acid core with the following substituents:
- Fluorine atom at the 4-position
- Isopropoxy group at the 3-position
- Methyl group at the 5-position
This unique arrangement contributes to its distinct chemical properties, enhancing its reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound's structural similarity to known enzyme inhibitors suggests it may modulate enzyme activity, potentially impacting metabolic pathways.
- Receptor Binding : Its unique functional groups enhance binding affinity to specific receptors, which may be involved in mediating physiological responses.
- Anti-inflammatory and Anticancer Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation. Additionally, its anticancer potential is under investigation, particularly concerning its mechanism of action against cancer cell lines.
The mechanism of action for this compound likely involves:
- Interaction with Molecular Targets : The presence of the fluorine atom and isopropoxy group may enhance the compound's binding affinity to specific enzymes or receptors.
- Modulation of Signaling Pathways : By influencing receptor functions, the compound could alter cellular signaling pathways, leading to various biological effects.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential modulation of enzyme activity | |
| Receptor Binding | Enhanced binding affinity to specific receptors | |
| Anti-inflammatory | Possible therapeutic application in inflammation | Ongoing research |
| Anticancer Effects | Investigated for efficacy against cancer cell lines | Ongoing research |
Case Studies and Research Findings
- Enzyme Interaction Studies : Initial investigations into the enzyme inhibition capabilities of this compound have shown promising results. The compound appears to inhibit specific enzymes involved in inflammatory processes, suggesting a role in managing conditions like arthritis and other inflammatory diseases .
- Cancer Cell Line Studies : Research involving various cancer cell lines has indicated that this compound may induce apoptosis (programmed cell death) in certain types of cancer cells. These findings highlight the need for further exploration into its potential as an anticancer agent .
- Comparative Studies with Similar Compounds : Comparative analyses with structurally similar compounds have demonstrated that the unique combination of functional groups in this compound enhances its biological activity compared to other benzoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
